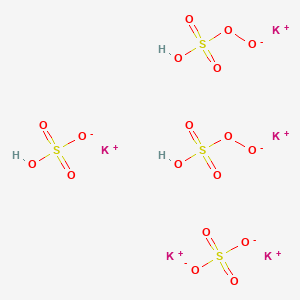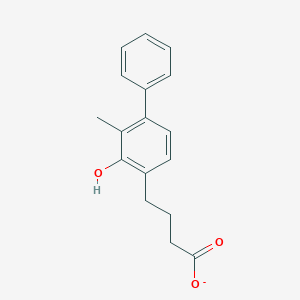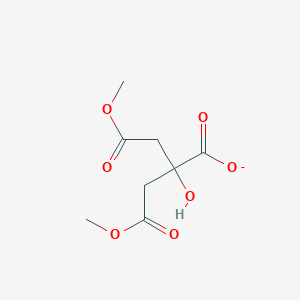
Persulfato de Peroximonosulfato de Potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium peroxymonosulfate sulfate (also known as potassium persulfate) is an inorganic compound that is used for a variety of purposes, ranging from industrial to laboratory applications. It is a white, crystalline solid with a molecular weight of 222.2 g/mol. It is an oxidizing agent that is used in a variety of chemical reactions and can be used as a catalyst for polymerization and oxidation reactions. Potassium peroxymonosulfate sulfate has a wide range of applications, from chemical synthesis to environmental remediation.
Aplicaciones Científicas De Investigación
Procesos de Oxidación Avanzada (POA)
El Persulfato de Peroximonosulfato de Potasio se utiliza en procesos de oxidación avanzada basados en persulfato (PS-POA) {svg_1}. Estos procesos son eficientes y selectivos para la eliminación de contaminantes orgánicos traza de sustratos acuáticos complejos {svg_2}. Se han estudiado ampliamente para la degradación de pesticidas, fármacos, compuestos halogenados, colorantes y otros contaminantes {svg_3}.
Activación del Persulfato
Se han reportado varias estrategias para la activación del persulfato, incluyendo la activación de material de carbono, fotocatálisis, activación de metales de transición, activación electroquímica, activación ultrasónica, activación térmica y activación alcalina {svg_4}. También se discuten los posibles mecanismos de activación y los factores de influencia, como la dosificación de persulfato durante la activación {svg_5}.
Tratamiento de Aguas Residuales
La aplicación de PS-POA en el tratamiento de aguas residuales es otra área significativa {svg_6}. La revisión presenta el estado actual de aplicación de PS-POA en la eliminación de la contaminación orgánica {svg_7}.
Tratamiento de Aguas Subterráneas
El tratamiento in situ de aguas subterráneas es otra aplicación de PS-POA {svg_8}. Este proceso ayuda en la eliminación de contaminantes orgánicos {svg_9}.
Degradación de Compuestos Específicos
El this compound se utiliza en la degradación de compuestos específicos. Por ejemplo, se ha utilizado en la degradación de 1,2,3-triclorobenceno en diferentes matrices acuáticas {svg_10}.
Activación UV
Los procesos de persulfato y peroximonosulfato activados por UV se han utilizado para la degradación de varios compuestos {svg_11}. La eficacia de estos procesos depende en gran medida del pH, la concentración inicial del oxidante, la fluencia UV y las características de la matriz {svg_12}.
Mecanismo De Acción
Target of Action
Potassium Peroxymonosulfate Sulfate, also known as Oxone, is a broad-spectrum oxidizing agent . It primarily targets organic compounds, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines . It is also used to oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .
Mode of Action
The compound acts on its targets through oxidation . The standard electrode potential for potassium peroxymonosulfate is +1.81 V with a half reaction generating the hydrogen sulfate (pH = 0):
HSO5−+2H++2e−→HSO4−+H2OHSO^-_5 + 2H^+ + 2e^- → HSO^-_4 + H_2OHSO5−+2H++2e−→HSO4−+H2O
. This oxidation process results in the transformation of the target compounds. For instance, aldehydes are oxidized to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, while terminal alkenes may be epoxidized. Sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides .Biochemical Pathways
The biochemical pathways affected by Potassium Peroxymonosulfate Sulfate are primarily oxidation reactions. The compound introduces oxygen into various organic compounds, altering their structure and function . For example, in organic synthesis, it can oxidize aldehydes to carboxylic acids or esters . It can also cleave internal alkenes to form two carboxylic acids .
Pharmacokinetics
It’s important to note that the compound is soluble in water and decomposes in solution .
Result of Action
The result of Potassium Peroxymonosulfate Sulfate’s action is the oxidation of target compounds, leading to their transformation . This can result in the degradation of pollutants, the bleaching of substances, or the alteration of organic compounds in chemical reactions . For example, it can oxidize organic contaminants in swimming pools , and it’s used in the degradation of antibiotics such as sulfamethoxazole .
Action Environment
The action of Potassium Peroxymonosulfate Sulfate can be influenced by various environmental factors. For instance, the presence of transition metals can catalyze the decay of the compound in solution . Additionally, the compound’s stability reaches a minimum at pH 9, where the mono anion (HSO5-) has the same concentration as the dianion (SO52-) . Furthermore, the compound’s oxidizing power can be affected by temperature, as decomposition to SO2 and SO3 takes place under the influence of heat (starting at 300°C) .
Análisis Bioquímico
Biochemical Properties
Potassium Peroxymonosulfate Sulfate acts on bacterial and viral protein capsids by oxidation, thereby releasing and inactivating the nucleic acids of viruses . It can oxidize aldehydes to carboxylic acids, and in the presence of alcoholic solvents, the esters may be obtained . It can also cleave internal alkenes to two carboxylic acids, while terminal alkenes may be epoxidized .
Cellular Effects
The bactericidal and virucidal efficacies of Potassium Peroxymonosulfate Sulfate are dependent on the concentration, contact time, and organic material conditions . It can oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .
Molecular Mechanism
Potassium Peroxymonosulfate Sulfate exerts its effects at the molecular level through its strong oxidation potential . It can oxidize a wide range of organic compounds and function as the epoxy oxidizer of the twin bonds of organic chemicals .
Temporal Effects in Laboratory Settings
Potassium Peroxymonosulfate Sulfate is a stable compound that loses less than 1% of its oxidizing power per month . It is also known to increase the efficiency of chlorine purification products .
Metabolic Pathways
It is known to be involved in the oxidation of various organic compounds .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium Peroxymonosulfate Sulfate involves the reaction between Potassium Hydrogen Sulfate and Hydrogen Peroxide in the presence of a catalyst.", "Starting Materials": [ "Potassium Hydrogen Sulfate", "Hydrogen Peroxide", "Catalyst" ], "Reaction": [ "Mix Potassium Hydrogen Sulfate and Hydrogen Peroxide in a reaction vessel", "Add the catalyst to the reaction mixture", "Stir the reaction mixture at a temperature of 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting Potassium Peroxymonosulfate Sulfate product", "Wash the product with water to remove any impurities", "Dry the product under vacuum to obtain the final Potassium Peroxymonosulfate Sulfate compound" ] } | |
| 37222-66-5 | |
Fórmula molecular |
H2KO13S3-4 |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate |
InChI |
InChI=1S/K.H2O5S.2H2O4S/c;1-5-6(2,3)4;2*1-5(2,3)4/h;1H,(H,2,3,4);2*(H2,1,2,3,4)/p-4 |
Clave InChI |
QNGMGUKVALHVLE-UHFFFAOYSA-J |
SMILES |
OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K] |
Sinónimos |
Potassium Peroxymonosulfate Sulfate (K5(HSO5)2(HSO4)(SO4)); Potassium Peroxymonosulfate Sulfate (K5[HSO3(O2)]2(HSO4)(SO4)); Basolan 2448; Caro Salt; Caroat; Caroate; Caro’s Salt; Caro’s Triple Salt; Curox; L-Gel; Oxone; PS 16; PS 16 (salt); Potassium |
Origen del producto |
United States |
Q1: What is the role of Potassium Peroxymonosulfate Sulfate in environmental remediation, specifically regarding waste coal cinder?
A1: Recent research has explored the use of waste coal cinder, a byproduct of coal combustion, as a catalyst in conjunction with Potassium Peroxymonosulfate Sulfate for the degradation of pollutants like sulfadiazine []. Potassium Peroxymonosulfate Sulfate acts as a powerful oxidizing agent, generating reactive oxygen species like sulfate radicals (SO4-•) and hydroxyl radicals (•OH) when activated. These radicals effectively break down organic pollutants in wastewater. The waste coal cinder, rich in metal oxides, enhances the catalytic activity of Potassium Peroxymonosulfate Sulfate, further promoting pollutant degradation. This approach demonstrates the potential of using waste materials for environmental remediation in a cost-effective and sustainable manner.
A2: Double tribromo 1,3-bipyridine onium salt dimethylmethane, synthesized using Potassium Peroxymonosulfate Sulfate [], acts as an efficient brominating reagent due to the presence of three bromine atoms attached to the bipyridine ring. This structure makes the bromine atoms more electrophilic, increasing their reactivity towards electron-rich substrates in bromination reactions. Moreover, the ionic nature of the compound, with a positively charged onium center, enhances its solubility in polar solvents, facilitating its use in various organic synthesis reactions. This research highlights the versatility of Potassium Peroxymonosulfate Sulfate in synthesizing valuable reagents for chemical transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)



![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)




